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Quinolin-8-ol;sulfate

Cat. No.: B13884330
M. Wt: 241.22 g/mol
InChI Key: MRUMAIRJPMUAPZ-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Quinoline-based Research

The journey of quinoline-based research began in the 19th century with the isolation of quinoline (B57606) from coal tar by Friedlieb Ferdinand Runge in 1834. nih.govwikipedia.org Its name, however, was coined by Charles Gerhardt in 1842 after he obtained it through the distillation of the antimalarial alkaloid quinine. wikipedia.org This early link to medicine, particularly in the fight against malaria, set the stage for over a century of intensive research into quinoline derivatives. numberanalytics.comglobalresearchonline.net

The development of synthetic quinoline compounds, such as chloroquine (B1663885) in the 1940s, marked a significant milestone in medicinal chemistry. globalresearchonline.netresearchgate.net Over the decades, the versatility of the quinoline ring has led to the discovery and development of a wide array of therapeutic agents, including antibacterials, anticancer agents, and anti-inflammatory drugs. nih.govresearchgate.net The evolution of synthetic methodologies, from classical constructions like the Skraup synthesis to modern multicomponent and metal-catalyzed reactions, has continuously expanded the chemical space accessible to researchers, enabling the creation of novel quinoline-based molecules with tailored properties. nih.govrsc.org

Significance of the Quinoline-8-ol Moiety in Contemporary Chemical Science

The quinolin-8-ol moiety, also known as oxine, is a particularly significant derivative of quinoline. solubilityofthings.comnih.gov Its discovery in the late 19th century opened up new avenues of research due to its remarkable ability to form stable complexes with a wide range of metal ions. solubilityofthings.commdpi.com This chelating property is central to many of its applications.

In contemporary chemical science, the quinolin-8-ol scaffold is recognized as a "privileged" fragment, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. researchgate.netacs.org This versatility has led to its investigation in diverse areas:

Medicinal Chemistry: Derivatives of 8-hydroxyquinoline (B1678124) are being explored for their potential as neuroprotective agents, anticancer therapeutics, and inhibitors of enzymes like HIV-1 integrase. mdpi.comresearchgate.netrroij.com

Materials Science: The unique electronic and photophysical properties of its metal complexes have made them valuable components in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net

Analytical Chemistry: Its ability to form colored and fluorescent chelates with metal ions is harnessed for the detection and quantification of these ions. solubilityofthings.comscispace.com

The structural and electronic properties of the quinolin-8-ol moiety, particularly the proximity of the hydroxyl group to the nitrogen atom, are key to its function as a potent bidentate ligand. mdpi.com

Overview of Academic Research Trajectories for Quinolin-8-ol;sulfate (B86663) and Related Species

Academic research on Quinolin-8-ol;sulfate and its parent compound, 8-hydroxyquinoline, has followed several key trajectories. A significant body of research focuses on its biological activities, leveraging its chelating properties.

One major area of investigation is its antimicrobial and antifungal properties. Studies have explored the efficacy of 8-hydroxyquinoline sulfate against various strains of bacteria and fungi. For instance, research has demonstrated its inhibitory effects on the in vitro accumulation of dental plaque-forming microorganisms and its activity against mold strains isolated from buildings. bibliotekanauki.plasm.org

Another prominent research avenue is its application in horticulture and agriculture. 8-hydroxyquinoline sulfate has been studied as a component in preservative solutions to extend the vase life of cut flowers, such as gerberas and Viola odorata leaves, by acting as a biocide. researchgate.netmdpi.comagriculturejournal.org

Furthermore, the fundamental chemical properties and synthesis of 8-hydroxyquinoline derivatives continue to be an active area of research. mdpi.comarabjchem.org Scientists are continuously developing new synthetic routes to create novel analogs with enhanced or specific biological activities. rsc.orgresearchgate.net This includes the synthesis of derivatives with potential applications as anticancer agents and enzyme inhibitors. researchgate.netnih.gov The sulfate form, in particular, is often utilized in studies where aqueous solubility is a critical factor. solubilityofthings.com

Detailed Research Findings

Recent studies have provided specific insights into the applications and effects of this compound.

A study on the fungicidal activity of 8-hydroxyquinoline sulfate against various mold strains isolated from buildings demonstrated its effectiveness. The size of the growth inhibition zone was measured for different concentrations of the compound against several fungi.

Fungus StrainConcentration for Max Inhibition Zone (85.0 mm)
Aspergillus flavus1.0%
Penicillium notatum0.75%
Stachybotrys chartarum0.5%
Cladosporium cladosporioides0.25%
Alternaria tenuissima0.25%
Data from a study on the fungicidal activity of 8-hydroxyquinoline sulfate. bibliotekanauki.pl

In the field of horticulture, research on cut gerbera flowers investigated the effect of 8-hydroxyquinoline sulfate in preservative solutions. A treatment containing 200 mg L⁻¹ 8-HQS combined with 100 mg L⁻¹ ascorbic acid and 30 g L⁻¹ sucrose (B13894) resulted in the longest vase life and largest flower diameter. agriculturejournal.org However, in a study on Viola odorata leaves, conditioning in a 200 mg·dm⁻³ solution of 8-hydroxyquinoline sulfate was found to reduce the vase life compared to keeping the leaves in water. researchgate.netmdpi.com

Research into the control of dental plaque showed that 8-hydroxyquinoline sulfate (HQS) at a concentration of 0.3% stopped acid production by plaques of Streptococcus mutans and Actinomyces viscosus. asm.org

These findings highlight the diverse research applications of this compound, from materials preservation to agriculture and oral health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO5S-2 B13884330 Quinolin-8-ol;sulfate

Properties

Molecular Formula

C9H7NO5S-2

Molecular Weight

241.22 g/mol

IUPAC Name

quinolin-8-ol;sulfate

InChI

InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4)/p-2

InChI Key

MRUMAIRJPMUAPZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization of Quinolin 8 Ol;sulfate

Established Synthetic Pathways to Quinolin-8-ol Precursors

The industrial and laboratory-scale production of quinolin-8-ol relies on several well-established synthetic routes, each with distinct advantages and limitations. The choice of pathway often depends on the availability of starting materials, desired scale, and economic viability. google.compatsnap.com

Skraup Synthesis and its Modern Modifications

The Skraup synthesis is a classical and versatile method for constructing the quinoline (B57606) ring system. scispace.com The traditional approach involves the reaction of o-aminophenol with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent, typically o-nitrophenol. google.com In this reaction, sulfuric acid dehydrates glycerol to form acrolein, which then undergoes a Michael addition with o-aminophenol. Subsequent cyclization and oxidation yield 8-hydroxyquinoline (B1678124). google.com

Key steps in the traditional Skraup synthesis include:

Dehydration of glycerol to acrolein.

Condensation of o-aminophenol with acrolein.

Cyclization of the intermediate.

Dehydrogenation (oxidation) to form the aromatic quinoline ring. google.com

The reaction is notoriously exothermic and can be violent. google.com Modern modifications have focused on improving safety, increasing yields, and simplifying the procedure. These include the use of milder reaction conditions, alternative catalysts, and different oxidizing agents. For instance, optimizations have involved the use of catalysts like anhydrous cupric sulfate (B86663) and calcium oxide to absorb water and enhance the efficiency of concentrated sulfuric acid, thereby accelerating the reaction. google.comchemicalbook.com Other modifications include using iron(II) sulfate as a moderator and carrying out the reaction at controlled temperatures (not exceeding 140°C) to manage the exothermic nature of the process. google.com A three-component one-pot strategy using cooperative catalysis of silver(I) triflate and trifluoroacetic acid has also been developed for the synthesis of 8-hydroxyquinoline derivatives from ortho-aminophenol, aldehydes, and alkynes, offering good to excellent yields under mild conditions. rsc.orgrsc.org

ReactantsConditionsYieldReference
o-aminophenol, o-nitrophenol, acrolein, acetic acid90-100 °C, 5 hours136%* researchgate.net
o-aminophenol, glycerol, sulfuric acid, o-nitrophenolHeat to 125-140 °C, 4 hoursHigh chemicalbook.comallhdi.com
o-aminophenol, glycerol, o-nitrophenol, catalyst90 °C, 5 hours, pH adjusted to 892.7% patsnap.com
o-aminophenol, glycerol, H₂SO₄, FeSO₄, o-nitrophenolAdd reactants portionwise, maintain temperature below 140°C, reflux for 4-5 hoursHigh google.com
Yield calculated based on the amount of o-aminophenol added.
Table 1: Selected Skraup Synthesis Modifications for Quinolin-8-ol

Sulfonation-Alkaline Fusion Pathways

For large-scale industrial production, the sulfonation-alkaline fusion of quinoline is a dominant and economically competitive method. This process involves two main stages: the sulfonation of quinoline followed by fusion with a strong alkali.

In the first step, quinoline is treated with fuming sulfuric acid (oleum) to yield quinoline-8-sulfonic acid. allhdi.comoup.com The reaction temperature is a critical parameter, typically controlled between 60°C and 130°C. google.com The resulting sulfonic acid is then isolated, often by precipitation in cold water or by cooling and centrifugation. google.com

The second stage involves the alkali fusion of the isolated quinoline-8-sulfonic acid. The sulfonic acid is heated with a molten strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), at high temperatures (200-315°C). allhdi.comoup.com This process substitutes the sulfonic acid group with a hydroxyl group to form 8-hydroxyquinoline. scispace.com The final product is obtained after neutralization with an acid to a pH of approximately 7 and subsequent purification, often by steam distillation or drying. allhdi.comgoogle.com

StageReagentsConditionsYieldReference
Sulfonation Quinoline, fuming sulfuric acid (oleum)60-140°C, 3 hours80.3% oup.comgoogle.com
Alkali Fusion Quinoline-8-sulfonic acid, NaOH220-315°C, 30 min - 2 hours84.1% oup.comgoogle.com
Overall Process Quinoline, oleum, NaOH, then acid neutralizationMulti-step with controlled temperature and pHHigh allhdi.comgoogle.com
Table 2: Typical Conditions for the Sulfonation-Alkaline Fusion Process

Amino Hydrolysis and Chlorination Hydrolysis Routes

Alternative, though less common for bulk synthesis, are the hydrolysis of 8-aminoquinoline (B160924) or 8-chloroquinoline (B1195068). google.com These methods are generally reserved for preparing specific derivatives when the starting materials are readily available, as they are often more expensive and difficult to obtain than those used in the Skraup or sulfonation pathways. google.compatsnap.com

The amino hydrolysis route involves the nucleophilic substitution of the amino group in 8-aminoquinoline with a hydroxyl group. This is typically achieved by heating 8-aminoquinoline with water at high temperatures (180-235°C) and high pressure, using an inorganic acid as a catalyst. google.comnih.gov

The chlorination hydrolysis pathway utilizes 8-chloroquinoline as the precursor. The chlorine atom is hydrolyzed to a hydroxyl group by treatment with a dilute alkali solution under elevated temperature and pressure, often in the presence of a copper catalyst. google.com This method can achieve high yields, reportedly up to 93%. nih.gov

Targeted Synthesis of Quinolin-8-ol;sulfate and its Derivatives

The functional properties of quinolin-8-ol can be precisely tuned through the formation of its sulfate salt and by introducing various substituents onto the quinoline ring, particularly at the C-5 and C-7 positions.

Preparation Strategies for the Sulfate Salt Form

This compound, often available as a monohydrate, is a common salt form of 8-hydroxyquinoline. sigmaaldrich.com It is typically prepared by reacting 8-hydroxyquinoline with sulfuric acid. usda.gov The basic nitrogen atom of the quinoline ring is protonated by the acid, forming the sulfate salt. This process enhances the water solubility of the compound. usda.gov The resulting product is a yellow microcrystalline powder. usda.gov The reaction is straightforward and involves mixing 8-hydroxyquinoline with sulfuric acid, often in an aqueous medium, followed by crystallization to isolate the salt. usda.gov

Derivatization at C-5 and C-7 Positions for Enhanced Functionality

The C-5 and C-7 positions of the quinolin-8-ol ring are susceptible to electrophilic substitution, allowing for the introduction of various functional groups to modulate the molecule's biological and chemical properties. researchgate.net Halogenation and amination are common derivatization strategies.

Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, at the C-5 and C-7 positions is a well-established method to create potent derivatives. For example, 5,7-dichloro-8-hydroxyquinoline is synthesized by chlorinating 8-hydroxyquinoline. mdpi.com This can be achieved using various chlorinating agents like N-chlorosuccinimide (NCS) under acidic conditions or chlorine gas. mdpi.com Similarly, bromination with N-bromosuccinimide (NBS) or bromine can yield 5,7-dibromo-8-hydroxyquinoline. mdpi.comnih.gov These halogenated derivatives often exhibit enhanced biological activities. researchgate.net Metal-free protocols have also been developed for the regioselective C-5 halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an economical halogen source. rsc.org

Amination and Further Derivatization: The introduction of amino groups at the C-5 or C-7 positions provides a handle for further functionalization. For instance, 5-amino-8-hydroxyquinoline can be prepared from 8-hydroxyquinoline via nitrosation followed by reduction. nih.govpatsnap.com A multi-step synthesis starting from 8-hydroxyquinoline can yield 5-amino-7-bromoquinolin-8-ol. nih.govtandfonline.com This intermediate can then be reacted with various sulfonyl chlorides to produce a range of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, demonstrating the utility of the amino group for creating libraries of compounds with diverse functionalities. mdpi.comtandfonline.com The Mannich reaction is another powerful tool, used to introduce aminomethyl groups at the C-7 position, as seen in the synthesis of compounds like 5-nitro-7-((piperidin-1-yl)methyl)quinolin-8-ol. rsc.org

DerivativePrecursor(s)Key Reagents/ConditionsReference
5,7-Dichloro-8-hydroxyquinoline8-HydroxyquinolineN-Chlorosuccinimide (NCS), acid; or Cl₂ gas mdpi.com
5-Amino-8-hydroxyquinoline5-Nitro-8-hydroxyquinolinePd/C catalyst, hydrazine (B178648) hydrate, reflux in isopropanol patsnap.com
5-Amino-7-bromoquinolin-8-ol8-Hydroxyquinoline1. NBS/CHCl₃ 2. NaNO₂/HCl 3. Na₂S₂O₄/THF/H₂O nih.gov
5-Amino-7-bromoquinolin-8-yl sulfonates5-Amino-7-bromoquinolin-8-olVarious sulfonyl chlorides, triethylamine (B128534) (TEA), THF mdpi.comtandfonline.com
5-Nitro-7-(piperidin-1-ylmethyl)quinolin-8-ol5-Nitro-8-hydroxyquinoline, formaldehyde (B43269), piperidineMannich reaction, reflux in ethanol (B145695) rsc.org
Table 3: Examples of Derivatization at C-5 and C-7 Positions of Quinolin-8-ol

Advanced Coupling Reactions for Novel Architectures

The functionalization of the quinolin-8-ol scaffold through advanced coupling reactions is a cornerstone of modern synthetic chemistry, enabling the creation of diverse and complex molecular architectures. These methods, particularly palladium-catalyzed cross-coupling reactions and Mannich reactions, allow for the precise introduction of new substituents onto the quinoline core, which is crucial for tailoring the molecule's properties.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of quinolin-8-ol, it is frequently employed to introduce aryl or other organic fragments at specific positions on the quinoline ring system, typically at positions 3, 5, or 7. scispace.comnih.gov The reaction generally involves the coupling of a halogenated quinoline derivative with a boronic acid in the presence of a palladium catalyst and a base. scispace.comnih.gov

A common strategy begins with the halogenation of the quinolin-8-ol skeleton, for instance, to produce 3-bromoquinoline (B21735), 5-bromo-8-hydroxyquinoline, or 5,7-dibromo-8-hydroxyquinoline. scispace.comnih.gov A critical step in many of these syntheses is the protection of the hydroxyl group at the 8-position prior to the coupling reaction to prevent unwanted side reactions. scispace.com The benzyl (B1604629) group is a commonly used protecting group for this purpose. scispace.com Following the successful coupling, this group can be readily removed. For example, researchers have synthesized various 5-aryl-8-hydroxyquinoline derivatives starting from 5-bromo-8-hydroxyquinoline, which required protection of the 8-OH group before the Suzuki coupling step. scispace.com Similarly, new arylated quinolines have been synthesized via the Suzuki-Miyaura reaction using 3-bromoquinoline as the starting material. nih.gov

SubstrateCoupling PartnerCatalyst/ConditionsProductReference
5-Bromo-8-benzyloxyquinolineArylboronic acidPd catalyst, base5-Aryl-8-benzyloxyquinoline scispace.com
6-Bromo-8-methoxyquinolinep-Formylphenylboronic acidPd catalyst, base6-(4-formylphenyl)-8-methoxyquinoline nih.gov
3-BromoquinolineVarious arylboronic acidsPd catalyst, base3-Arylquinoline derivatives nih.gov
4-Chloro-8-tosyloxyquinolineArylboronic acidPd catalyst, base4-Aryl-8-hydroxyquinoline (after deprotection) scispace.com

Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, quinolin-8-ol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net This reaction is exceptionally useful for introducing aminomethyl groups onto the quinolin-8-ol core, primarily at the C-7 position, which is the most active site for this transformation. researchgate.netnih.gov The resulting Mannich bases are valuable precursors for a wide range of more complex derivatives.

The reaction conditions for the synthesis of these aminomethylated 8-hydroxyquinolines are often mild and can be carried out at room temperature, under reflux, or using microwave irradiation to improve yields and reduce reaction times. researchgate.net A diverse array of primary and secondary amines can be utilized, leading to a wide variety of novel structures. researchgate.netmdpi.com For instance, new complexone derivatives of 8-hydroxyquinoline have been synthesized in good yields by reacting it with formaldehyde and various primary or secondary amines. researchgate.net The reaction has also been used to create more complex architectures, such as in the one-pot synthesis of α-aminophosphonate derivatives through a Mannich-type reaction involving amines, carbonyl compounds, and dialkylphosphonate. nih.gov

AmineAldehydeReaction ConditionsProductReference
OctylamineFormaldehydeEtOH, reflux, 1 h7-((Octylamino)methyl)quinolin-8-ol researchgate.net
PyrrolidineFormaldehydeEtOH, room temp, 4 days5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (from 5-bromo-8-hydroxyquinoline) nih.gov
Ciprofloxacin (B1669076)ParaformaldehydeEtOH5-Chloro-7-((4-(ciprofloxacin-1-yl))methyl)quinolin-8-ol (from 5-chloro-8-hydroxyquinoline) nih.gov
2,6-Dichloroanilinem-NitrobenzaldehydeNot specified7-(α-hydroxy-m-nitrobenzyl)quinolin-8-ol publish.csiro.au

Hybrid Molecule Design Incorporating Quinoline-8-ol Structures

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) into a single molecule. frontiersin.orgthesciencein.org This approach aims to create new chemical entities with potentially enhanced activity or a multi-target profile. The quinolin-8-ol scaffold is a popular choice for inclusion in hybrid molecules due to its versatile chemical properties and established biological relevance. nih.govfrontiersin.org

A variety of synthetic strategies are employed to create these hybrids. The Mannich reaction, for example, has been used to link 5-chloro-8-hydroxyquinoline (B194070) with the antibiotic ciprofloxacin. nih.gov In another approach, 8-hydroxyquinoline-2-carboxylic acid was coupled with ciprofloxacin using a peptide coupling agent, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU). mdpi.com

Other examples include the fusion of the quinolin-8-ol moiety with other heterocyclic systems. nih.govresearchgate.net Novel hybrids containing 1,2,3-triazole have been synthesized by reacting 5-(azidomethyl)quinolin-8-ol (B3033225) with various active methylene (B1212753) compounds. nih.gov Similarly, hybrids incorporating 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) have been developed. researchgate.net The synthesis of these molecules often involves a multi-step process, starting with the modification of the quinolin-8-ol core to introduce a linker, which is then reacted with the second pharmacophore. mdpi.comresearchgate.net For instance, benzothiazole–quinoline conjugates were prepared using dibromoalkanes as linkers between the 8-hydroxyquinoline and 2-benzothiazol-2-ylphenol fragments under microwave conditions. mdpi.com

Hybrid CombinationSynthetic StrategyResulting Hybrid Structure ExampleReference
Quinolin-8-ol + CiprofloxacinMannich Reaction5-Chloro-7-((4-(ciprofloxacin-1-yl))methyl)quinolin-8-ol nih.gov
Quinolin-8-ol + 1,2,3-TriazoleCycloaddition4-Amino-1-((8-quinolinol-5-yl)methyl)-1,2,3-triazole-5-carbonitrile nih.gov
Quinolin-8-ol + 1,3,4-OxadiazoleMulti-step synthesis from hydrazide8-((5-Aryl-1,3,4-oxadiazol-2-yl)methoxy)quinoline researchgate.net
Quinolin-8-ol + BenzofuranMannich Reaction5-((4-((2-Phenylbenzofuran-3-yl)methyl)piperazin-1-yl)methyl)quinolin-8-ol preprints.org
Quinolin-8-ol + CoumarinAlkylation with dibromoalkane linkers8-hydroxyquinoline-coumarin hybrids mdpi.com
Quinolin-8-ol + 1,4-QuinoneCondensationHybrids of 1,4-quinone with quinoline derivatives nih.gov
Quinolin-8-ol + OxazolidinoneMulti-step synthesisQuinoline-oxazolidinone hybrids jst.go.jp

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines and their derivatives to minimize environmental impact and improve economic viability. acs.org These approaches focus on reducing the use of hazardous chemicals, employing environmentally benign solvents, utilizing energy-efficient methods, and designing reactions with high atom economy. researchgate.net While specific green methods for the sulfation of quinolin-8-ol are not extensively detailed, the synthesis of the core quinolin-8-ol structure has been a major focus of green innovation.

Traditional methods for quinoline synthesis, such as the Skraup or Friedländer reactions, often require harsh conditions, high temperatures, and the use of toxic reagents or solvents. researchgate.netijpsjournal.com Green alternatives aim to overcome these limitations. One significant advancement is the use of water as a green solvent. researchgate.netresearchgate.net For example, a green synthesis of 8-hydroxyquinoline magnesium (MgQ₂) was achieved by simply stirring 8-hydroxyquinoline with magnesium hydroxide in distilled water, yielding a product with high purity and good crystallinity. researchgate.net

Another key area is the development of one-pot, multi-component reactions which improve atom economy by combining several synthetic steps into a single operation, thus reducing waste and simplifying procedures. acs.orggoogle.com An environmentally friendly, multi-component one-pot synthesis of 8-hydroxyquinoline compounds has been developed by reacting 2-aminophenol, an aldehyde, and an alkyne in the presence of a catalyst in an air atmosphere. google.com The use of alternative energy sources, such as microwave irradiation, can also significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Furthermore, the replacement of hazardous catalysts with more environmentally friendly options, like FeCl₃·6H₂O, represents another important green strategy in quinoline synthesis. acs.org

Green ApproachTraditional CounterpartKey AdvantagesExample ApplicationReference
Solvent: WaterSolvent: Organic solvents (e.g., Chloroform (B151607), DMF)Non-toxic, inexpensive, readily availableSynthesis of 8-hydroxyquinoline magnesium (MgQ₂) in water researchgate.net
Reaction Type: One-Pot, Multi-ComponentReaction Type: Multi-step synthesisHigh atom economy, reduced waste, simplified workupOne-pot synthesis of 8-hydroxyquinoline from 2-aminophenol, aldehyde, and alkyne google.com
Energy Source: Microwave IrradiationEnergy Source: Conventional heatingRapid heating, shorter reaction times, energy efficiencySynthesis of benzothiazole-quinoline conjugates mdpi.comresearchgate.net
Catalyst: Environmentally benign (e.g., FeCl₃·6H₂O)Catalyst: Strong acids (e.g., H₂SO₄), toxic metalsLow toxicity, often recyclable, milder conditionsSynthesis of quinoline derivatives catalyzed by FeCl₃·6H₂O acs.org

Coordination Chemistry of Quinolin 8 Ol;sulfate and Its Metal Complexes

Fundamental Chelating Properties of the Quinolin-8-ol Ligand System

Quinolin-8-ol, also known as oxine, is a potent bidentate chelating agent, a characteristic that distinguishes it from its other six isomers of monohydroxyquinolines. tandfonline.comdovepress.comnih.gov Its ability to form stable complexes with a wide array of metal ions stems from the presence of two electron-donating atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.org This arrangement allows for the formation of a stable five-membered ring upon coordination with a metal ion.

The chelation process involves the displacement of the hydrogen atom from the hydroxyl group and the subsequent formation of coordinate bonds between the metal ion and both the phenolate oxygen and the ring nitrogen. scispace.com This dual-point attachment, characteristic of bidentate ligands, results in the formation of a thermodynamically stable chelate ring, a phenomenon known as the chelate effect. The stability of these complexes is a key factor in their widespread use in various chemical applications. google.com

The quinolin-8-ol ligand system is known to form insoluble chelate complexes with a multitude of metal ions, a property that has been historically utilized in analytical chemistry for the gravimetric analysis and extraction of metals. scispace.comresearchgate.net The formation of these complexes is often accompanied by a significant enhancement in fluorescence intensity compared to the weakly fluorescent free ligand, a feature that is exploited in the development of fluorescent chemosensors for metal ion detection. scispace.comresearchgate.net The rigidity of the molecule upon chelation is thought to be a primary reason for this increased emission. scispace.com

Formation and Stoichiometry of Quinolin-8-ol;sulfate (B86663) Metal Complexes

The interaction between quinolin-8-ol and metal ions leads to the formation of coordination complexes with varying stoichiometries and nuclearities. The presence of a sulfate counterion can further influence the stability and interactions of these complexes in aqueous environments.

Quinolin-8-ol typically forms mononuclear complexes with metal ions, where a central metal atom is coordinated to one or more quinolin-8-ol ligands. The stoichiometry of these complexes is dependent on the charge and coordination number of the metal ion. For instance, divalent metal ions often form complexes with a 1:2 metal-to-ligand ratio (ML₂), while trivalent metals can form 1:3 complexes (ML₃).

While mononuclear complexes are common, the formation of polynuclear complexes, where multiple metal centers are bridged by ligands, is also possible under specific conditions, although less frequently reported for the simple quinolin-8-ol ligand. The design of more complex ligands based on the quinolin-8-ol framework can, however, facilitate the assembly of polynuclear structures.

Quinolin-8-ol and its sulfate salt form stable complexes with a wide range of transition metals. The coordination behavior with several common transition metal ions is summarized below:

Copper (II): Cu(II) ions react with quinolin-8-ol to form a well-defined complex, typically with a 1:2 metal-to-ligand ratio, resulting in a square planar geometry. scirp.org The stability of the copper complex is noted to be significantly high. nih.gov

Iron (II/III): Quinolin-8-ol is a potent chelator for iron ions. researchgate.net With Fe(III), it forms a highly stable complex, often with a 1:3 stoichiometry, leading to an octahedral geometry. nih.govnih.gov The resulting lipophilic complex can facilitate the transport of iron across cell membranes. tandfonline.com

Zinc (II): Zn(II) forms complexes with quinolin-8-ol, and these complexes are known to exhibit significant fluorescence enhancement. researchgate.net This property is utilized in the development of fluorescent sensors for zinc.

Aluminum (III): The tris(8-hydroxyquinolinate)aluminum(III) complex, commonly known as Alq₃, is a well-known material in organic light-emitting diodes (OLEDs) due to its electroluminescent properties. scirp.org

Nickel (II): Ni(II) ions form complexes with quinolin-8-ol, typically in a 1:2 molar ratio, which are proposed to have an octahedral geometry, often involving the coordination of water molecules. scirp.org

Cobalt (II): Similar to Nickel(II), Co(II) reacts with quinolin-8-ol in a 1:2 molar ratio to form complexes with a proposed octahedral geometry. scirp.org

Manganese (II): Quinolin-8-ol forms chelate complexes with Mn(II) ions. scispace.com

Vanadium (IV)O: Research has shown the formation of complexes between vanadyl(IV) ions and derivatives of 8-hydroxyquinoline (B1678124).

Ruthenium (II): Ruthenium complexes with 8-hydroxyquinoline derivatives have been synthesized and characterized for their potential applications in various fields.

Bismuth (III): Bismuth(III) is also known to form complexes with quinolin-8-ol. scispace.com

Below is a data table summarizing the coordination of Quinolin-8-ol with various transition metals.

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination Geometry
Cu(II) 1:2Square Planar
Fe(III) 1:3Octahedral
Zn(II) 1:2Tetrahedral/Octahedral
Al(III) 1:3Octahedral
Ni(II) 1:2Octahedral
Co(II) 1:2Octahedral
Mn(II) 1:2Octahedral

Solubility: The presence of the sulfate ion can enhance the water solubility of the metal complex compared to the neutral quinolin-8-ol complexes, which are often insoluble. researchgate.net This is particularly important for applications in biological systems or aqueous media.

Ionic Strength: As a counterion, sulfate contributes to the ionic strength of the solution, which can affect the stability constants of the metal complexes.

Outer-Sphere Coordination: The sulfate ion can interact with the coordinated metal complex through electrostatic forces, forming an outer-sphere complex. This can influence the reactivity and spectroscopic properties of the complex.

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in quinolin-8-ol metal complexes is determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Crystallographic studies of various metal complexes with 8-hydroxyquinoline and its derivatives have revealed a range of coordination geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and the stoichiometry of the complex. scirp.orgmdpi.com For instance, the crystal structures of Cr(III) complexes with substituted 8-hydroxyquinoline ligands have been shown to feature 3D supramolecular architectures constructed from various noncovalent interactions. mdpi.com These detailed structural insights are crucial for understanding the relationship between the structure of the complexes and their chemical and physical properties.

Ligand-Metal Binding Modes and Geometries

Quinolin-8-ol;sulfate typically binds to metal ions in a bidentate fashion, utilizing its nitrogen and oxygen donor atoms to form a stable five-membered chelate ring. scirp.orgscirp.org The stoichiometry of these complexes, or the metal-to-ligand ratio, is commonly 1:2 or 1:3, which significantly influences the resulting coordination geometry around the central metal ion. scirp.orguc.ptrsc.org

The coordination environment is often completed by solvent molecules, such as water, leading to various geometries. For divalent metal ions like those from Group 12 (Zn(II), Cd(II), Hg(II)), the dominant species in aqueous solutions are 1:2 (metal:ligand) complexes. uc.pt These are generally hexacoordinated, incorporating two water molecules. uc.pt The specific arrangement of the ligands and water molecules can vary; for instance, the zinc(II) complex typically adopts a square bipyramidal geometry where the two this compound ligands are in the same plane as the metal, and the two water molecules are in mutually trans positions. uc.pt In contrast, for cadmium(II) and mercury(II), isomers with the water molecules in a cis geometry are more stable. uc.pt Other divalent metals like copper(II) can form square-planar complexes, while cobalt(II) and nickel(II) complexes can assume an octahedral geometry by coordinating two water molecules. scirp.orgresearchgate.net

With trivalent metal ions such as Al(III), Ga(III), and In(III), this compound forms complexes with a 1:3 (metal:ligand) stoichiometry. rsc.org The spatial arrangement of the three bidentate ligands around the metal center can result in two different isomers: facial (fac) or meridional (mer). For complexes with Al(III) and Ga(III), the mer-geometry is observed, whereas the In(III) complex adopts the fac-geometry. rsc.org

The geometry of these complexes is a critical factor that dictates their physical and chemical properties.

Table 1: Geometries and Stoichiometries of this compound Metal Complexes

Metal Ion Stoichiometry (Metal:Ligand) Coordination Geometry Reference
Zn(II) 1:2 Square Bipyramidal uc.pt
Cd(II) 1:2 Hexacoordinated (cis-water) uc.pt
Hg(II) 1:2 Hexacoordinated (cis-water) uc.pt
Cu(II) 1:2 Square-Planar scirp.org
Ni(II) 1:2 Octahedral scirp.org
Co(II) 1:2 Octahedral scirp.org
Al(III) 1:3 Meridional (mer) rsc.org
Ga(III) 1:3 Meridional (mer) rsc.org
In(III) 1:3 Facial (fac) rsc.org
Pt(II) 1:1 Distorted Square-Planar nih.gov

Influence of Metal Complexation on Electronic and Photophysical Properties

The complexation of metal ions by this compound profoundly alters the electronic and photophysical properties of the ligand. The free ligand is typically weakly fluorescent in solution. scispace.comrroij.com However, upon chelation with a metal ion, a significant enhancement of fluorescence intensity is commonly observed. uc.ptrsc.org This increase in emission is largely attributed to the increased structural rigidity of the molecule upon complex formation, which reduces non-radiative decay pathways for the excited state. scispace.comrroij.com

Changes in the UV-visible absorption spectra are also evident upon complexation. The absorption bands in the free ligand and its metal complexes correspond to n→π* and π→π* electronic transitions. scirp.orgscirp.org The coordination of the ligand to a metal ion causes these bands to shift in wavelength, confirming the interaction between the ligand's orbitals and the metal center. scirp.orgmdpi.com

The nature of the metal ion plays a crucial role in the photophysical properties of the resulting complex. For example, in the Group 12 series, the fluorescence quantum yields of the 1:2 complexes follow the order Zn(II) < Cd(II) > Hg(II). uc.pt The increase in fluorescence from the zinc to the cadmium complex is attributed to increased stability, while the decrease for the mercury complex is due to the "heavy atom effect," which promotes intersystem crossing to the triplet state and thus quenches fluorescence. uc.pt

Furthermore, the environment, such as the solvent, can influence the fluorescence properties. The fluorescence of many metal-HQS chelates is enhanced in surfactant-containing media or in mixed solvents like water-dimethylformamide. uci.edu The introduction of different substituents onto the quinoline ring is another strategy to tune the photophysical properties; electron-donating groups can cause a red-shift (shift to longer wavelengths) in the emission, while electron-withdrawing groups can induce a blue-shift (shift to shorter wavelengths). scispace.comrroij.com

Table 2: Photophysical Data for Selected this compound Metal Complexes

Metal Ion Absorption Shift upon Complexation Fluorescence Behavior upon Complexation Fluorescence Quantum Yield (ΦF) Reference
Zn(II) Yes Marked Increase 0.036 uc.pt
Cd(II) Yes Marked Increase 0.052 uc.pt
Hg(II) Yes Marked Increase 0.005 uc.pt
Al(III) Yes Marked Increase Not Specified rsc.org
Ga(III) Yes Marked Increase Not Specified rsc.org

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure and bonding within quinolin-8-ol;sulfate (B86663) and its derivatives.

FT-IR Spectroscopy: The FT-IR spectrum of quinolin-8-ol;sulfate displays characteristic absorption bands that confirm its molecular structure. Spectra are often recorded using KBr pellets. researchgate.net The presence of the 8-hydroxyquinoline (B1678124) moiety is evidenced by specific vibrational modes. For instance, studies on related 8-hydroxyquinoline derivatives show characteristic peaks for the C=C aromatic stretching, C=N stretching, and C-O stretching vibrations. acs.org In metal complexes of 8-hydroxyquinoline, a notable shift in the vibrational frequencies of the C-O and C=N groups is observed, indicating the coordination of both the oxygen and nitrogen atoms to the metal center. researchgate.netscirp.orgresearchgate.net The broad absorption band typically observed in the high-frequency region is attributed to the O-H stretching vibration of the hydroxyl group and any associated water molecules. asianpubs.org

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. The Raman spectrum of this compound monohydrate has been documented, offering further confirmation of its structural integrity. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 8-hydroxyquinoline and its sulfate salt, typically recorded in a solvent like DMSO-d6, shows distinct signals for the aromatic protons of the quinoline (B57606) ring. derpharmachemica.comchemicalbook.comresearchgate.net The chemical shifts and coupling constants of these protons provide a unique fingerprint of the molecule. chemicalbook.com Upon complexation with metal ions, significant changes in the chemical shifts of the ring protons are observed. uc.pt These changes, particularly for protons in the vicinity of the nitrogen and hydroxyl groups, offer direct evidence of the chelation sites. uc.pt For example, in studies of 8-hydroxyquinoline-5-sulfonic acid (a related compound), complexation with metal ions like Cd²⁺ and Hg²⁺ in aqueous solution leads to broadened and shifted signals, indicating fast exchange between the free and complexed ligand. uc.pt

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.comchemicalbook.com The spectrum of this compound shows distinct resonances for each of the nine carbon atoms in the quinoline ring. chemicalbook.com In derivatives of 8-hydroxyquinoline, the chemical shift of the carbon atom bonded to the hydroxyl group (C-8) is particularly sensitive to its chemical environment and can shift upon substitution or complexation. rsc.org For instance, in certain azo dyes derived from 8-hydroxyquinoline, the C-8 peak appears in the range of δ 157.2 to 174.6 ppm, depending on the tautomeric form present. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 8-Hydroxyquinoline Derivatives

Proton Chemical Shift (ppm) in DMSO-d6
H-2 ~9.4
H-4 ~9.0
H-3 ~8.0
H-6 ~8.1
H-7 ~7.4

Note: Chemical shifts are approximate and can vary based on specific derivatives and experimental conditions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis absorption and fluorescence spectroscopy are instrumental in studying the electronic properties of this compound and its remarkable changes upon interaction with metal ions.

Electronic Transitions and Solvatochromic Effects

The UV-Vis absorption spectrum of this compound in alcohol exhibits absorption maxima around 240 nm and 308-320 nm. derpharmachemica.comguidechem.com These bands are attributed to π-π* electronic transitions within the quinoline ring system. derpharmachemica.com The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Studies on derivatives have shown that a change in solvent can lead to shifts in the absorption maxima, indicating interactions between the solute and solvent molecules. mdpi.com For instance, a red shift (to longer wavelengths) is often observed in more polar solvents. mdpi.com

Fluorescence Enhancement upon Metal Chelation

While 8-hydroxyquinoline and its sulfate salt are themselves weakly fluorescent, their metal complexes often exhibit intense fluorescence. mdpi.comrroij.com This fluorescence enhancement is a key characteristic exploited in the development of fluorescent sensors for metal ions. rroij.comnih.gov The mechanism is often attributed to the inhibition of an excited-state proton transfer (ESPT) process upon metal binding and an increase in the rigidity of the molecule. mdpi.comrroij.com

The chelation of quinolin-8-ol derivatives with various metal ions, such as Al³⁺, Zn²⁺, and Cd²⁺, leads to a significant increase in fluorescence intensity. rroij.comnih.gov The fluorescence properties, including the excitation and emission wavelengths and the intensity of the emission, are highly dependent on the specific metal ion, the pH of the solution, and the solvent medium. uci.edu For example, with 8-hydroxyquinoline-5-sulfonic acid, cadmium forms a highly fluorescent complex in aqueous solution, and the fluorescence of many metal chelates is enhanced in the presence of surfactants. uci.edu This property makes quinolin-8-ol derivatives valuable reagents for the sensitive and selective detection of metal ions. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable information about the fragmentation patterns of the molecule, which can aid in structural elucidation.

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for analyzing 8-hydroxyquinoline derivatives. The mass spectrum of 8-hydroxyquinoline shows a prominent peak for the molecular ion [M]⁺ at m/z 145. guidechem.com Other significant peaks are observed at m/z 117, 90, and 89, corresponding to characteristic fragment ions. guidechem.comnist.gov For this compound, which is a salt, the mass spectrum would show signals corresponding to the 8-hydroxyquinoline cation and potentially adducts with the sulfate counter-ion, depending on the ionization conditions. The accurate mass measurements provided by high-resolution mass spectrometry can confirm the elemental formula of the compound and its metal complexes. acs.org

Interactive Data Table: Key Mass Spectral Peaks for 8-Hydroxyquinoline

m/z Relative Intensity (%) Putative Fragment
145 100 [M]⁺
117 78 [M-CO]⁺
90 30 [C₇H₆]⁺
89 29 [C₇H₅]⁺

Data based on electron ionization mass spectrometry. guidechem.com

Thermogravimetric Analysis of this compound and its Complexes

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of this compound and its metal complexes. asianpubs.org TGA measures the change in mass of a sample as a function of temperature.

For copolymers derived from 8-hydroxyquinoline-5-sulfonic acid, TGA curves typically show an initial weight loss at lower temperatures (e.g., up to 160°C), which is attributed to the loss of entrapped solvent or water molecules. derpharmachemica.comderpharmachemica.com This is followed by one or more decomposition stages at higher temperatures, corresponding to the degradation of the organic structure. derpharmachemica.comderpharmachemica.com

The TGA of metal complexes of 8-hydroxyquinoline derivatives reveals information about their thermal stability and composition. asianpubs.org For instance, the decomposition of hydrated metal chelates often shows an initial step corresponding to the loss of coordinated water molecules in the range of 50-150°C. asianpubs.org The subsequent decomposition steps at higher temperatures relate to the breakdown of the organic ligand. asianpubs.org The thermal stability of the complexes is often found to be different from that of the free ligand, providing insights into the strength of the metal-ligand bonds.

Theoretical and Computational Studies on Quinolin 8 Ol;sulfate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying systems like quinolin-8-ol.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process minimizes the total electronic energy of the system to find its ground-state conformation. For quinolin-8-ol, calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a robust description of the molecule's geometry and electronic properties.

The optimized geometry reveals key structural parameters. The quinoline (B57606) ring system is largely planar, with the hydroxyl group (-OH) forming an intramolecular hydrogen bond with the nitrogen atom of the pyridine (B92270) ring. This interaction is critical to the molecule's stability and its characteristic chemical behavior.

Electronic structure analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the charge distribution across the molecule. In quinolin-8-ol, the MEP map highlights regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic interaction.

ParameterAtoms InvolvedCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)O-H0.975 Å
Bond Length (Å)C8-O1.358 Å
Bond Length (Å)C9-N1.315 Å
Bond Angle (°)C8-O-H108.5°
Dihedral Angle (°)C7-C8-O-H0.0° (Planar)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is needed to excite an electron. For quinolin-8-ol, DFT studies show that the HOMO is predominantly localized on the phenoxide part of the molecule, including the oxygen atom. In contrast, the LUMO is distributed across the pyridine ring system. This distribution suggests that the phenoxide ring is the primary site of electron donation, while the pyridine ring is the site of electron acceptance.

ParameterCalculated Value (eV)Description
EHOMO-5.98 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.25 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.73 eVIndicates high kinetic stability

From the electronic energies calculated via DFT, several global quantum chemical descriptors can be derived to quantify reactivity. These descriptors provide a more nuanced understanding of a molecule's behavior than FMO analysis alone.

Ionization Potential (I): The energy required to remove an electron. It is approximated by I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated by A ≈ -ELUMO.

Global Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

These descriptors are instrumental in predicting how quinolin-8-ol will interact with other chemical species and are frequently used as inputs for QSAR models.

DescriptorFormulaCalculated Value
Ionization Potential (I)-EHOMO5.98 eV
Electron Affinity (A)-ELUMO1.25 eV
Electronegativity (χ)(I + A) / 23.615 eV
Global Hardness (η)(I - A) / 22.365 eV
Global Softness (S)1 / η0.423 eV-1
Dipole Moment (µ)-2.15 Debye

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into their dynamic behavior in a realistic environment (e.g., in aqueous solution). For the quinolin-8-ol;sulfate (B86663) system, MD simulations can explore the solvation of the quinolin-8-ol cation and the sulfate anion by water molecules.

Simulations can track the formation and lifetime of hydrogen bonds between the quinolin-8-ol molecule's hydroxyl group and nitrogen atom with surrounding water molecules. The stability of the intramolecular hydrogen bond can also be assessed in a dynamic context. Furthermore, the interactions between the sulfate anion and water, as well as its proximity to the quinolin-8-ol cation, can be analyzed using tools like the Radial Distribution Function (RDF). The RDF provides a measure of the probability of finding a particle at a certain distance from a reference particle, revealing the structure of the solvation shells.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The quantum chemical descriptors calculated from DFT (e.g., EHOMO, ELUMO, dipole moment, hardness) serve as the numerical representation of the chemical structure.

For quinolin-8-ol and its derivatives, QSAR models have been developed to predict various biological activities, such as antimicrobial or antifungal efficacy. A typical QSAR study involves:

Calculating a wide range of descriptors for a set of quinolin-8-ol analogues with known activities.

Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that correlates a subset of these descriptors with the observed activity.

Validating the model to ensure its predictive power.

An example of a hypothetical QSAR equation might look like: log(Activity) = 0.45(E_LUMO) - 0.12(Dipole Moment) + 2.34

Such models are valuable for guiding the synthesis of new derivatives with potentially enhanced activity by predicting their properties before they are synthesized.

Studies on Excited State Intramolecular Proton Transfer (ESIPT) in Quinolin-8-ol Systems

Quinolin-8-ol is a classic example of a molecule that undergoes Excited State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV light, the molecule is promoted to an electronic excited state. In this state, the acidity of the phenolic proton and the basicity of the pyridine nitrogen are significantly increased, facilitating the transfer of the proton from the oxygen to the nitrogen atom.

This process creates a transient keto-tautomer from the initial enol-tautomer. The two tautomers have different electronic structures and, consequently, different fluorescence properties. The normal enol form emits in the blue-green region, while the keto-tautomer produced via ESIPT exhibits a large Stokes shift, emitting light at a much longer wavelength (typically in the green-yellow region).

Computational methods, especially Time-Dependent DFT (TD-DFT), are used to model this phenomenon. By calculating the potential energy surfaces of both the ground (S0) and first excited (S1) states, researchers can map the energy profile of the proton transfer reaction. These calculations confirm that while a significant energy barrier prevents proton transfer in the ground state, the barrier is very small or non-existent in the excited state, allowing the ultrafast ESIPT process to occur. This unique photophysical property is central to its use in fluorescence sensing and materials science.

Non-Linear Optical (NLO) Properties Investigations

Theoretical and computational studies have become essential tools for exploring the non-linear optical (NLO) properties of molecular systems. For quinolin-8-ol and its derivatives, these investigations focus on understanding the relationship between molecular structure, electronic properties, and NLO response. Materials with significant NLO properties are crucial for various high-tech applications, including optical data storage and optoelectronics. frontiersin.orgrsc.org

Research indicates that the NLO characteristics of organic molecules are often governed by intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule, connected by a π-conjugated system. uaic.ro The quinolin-8-ol structure is a prime candidate for NLO activity, as it contains both an electron-donating hydroxyl group and an electron-accepting pyridine ring. uaic.roresearchgate.net Theoretical studies, particularly those employing Density Functional Theory (DFT), have been used to predict the NLO behavior of such systems by calculating parameters like polarizability (α) and the first-order hyperpolarizability (β), which are key indicators of NLO potential. frontiersin.orgrsc.org

Computational analyses reveal that modifications to the quinolin-8-ol framework can significantly influence its NLO response. The introduction of different substituent groups can enhance charge transfer, leading to larger hyperpolarizability values. frontiersin.orgrsc.org Natural Bond Orbital (NBO) analysis is frequently used in these studies to understand the charge delocalization and stabilization energies resulting from interactions between donor and acceptor orbitals, which are fundamental to the NLO properties. nih.goveurjchem.com For instance, investigations into various 8-hydroxyquinoline (B1678124) derivatives have shown that the strategic placement of donor and acceptor moieties can lead to compounds with a substantial NLO response. rsc.orgacs.org The charge transfer characteristics identified through NBO analysis are considered significant for predicting potential NLO features. nih.gov

Furthermore, the formation of complexes and salts can dramatically alter the NLO properties. The supramolecular compounds of 8-hydroxyquinoline are noted for their potential as NLO-active materials. nih.gov Studies on metal-organic complexes, such as those involving zinc (Znq2) or magnesium (Mgq2), demonstrate that the interaction between the metal ion and the quinolin-8-ol ligand can enhance NLO effects. researchgate.netresearchgate.net Theoretical computations on these complexes help elucidate the influence of the energy gap and dipole moment on the NLO properties. researchgate.net Similarly, third-order NLO properties have been investigated for charge-transfer complexes involving quinolin-8-ol. isroset.org

The following tables summarize key findings from theoretical and experimental investigations into the NLO properties of quinolin-8-ol derivatives and related systems.

Table 1: Theoretical NLO Properties of Quinoline Derivatives

This table presents calculated NLO data for various theoretically designed dyes based on quinoline and related structures, illustrating the impact of structural modifications on hyperpolarizability.

Compound/SystemMethodFirst Hyperpolarizability (β_total) (a.u.)Key Finding
D-π-A Dyes (DPTM series)DFT/B3LYP/6-31G(d,p)up to 110,509.23Structural modification of π-linkers significantly enhances the NLO response. frontiersin.org
Quinoline-Carbazole DerivativesDFTup to 23,885.90Strong intramolecular interaction and extended hyperconjugation play a key role in stabilizing the systems and enhancing NLO response. rsc.org
Hydrazone LigandsDFT/B3LYP/6-311G(d,p)-Charge transfer characteristics identified by NBO analysis are significant for potential NLO features. nih.gov

Table 2: Experimental NLO Properties of Quinolin-8-ol Complexes

This table shows experimentally determined third-order NLO properties for metal complexes of quinolin-8-ol derivatives.

ComplexMeasurement TechniqueSecond-Order Hyperpolarizability (γ) (m⁵/v²)Wavelength (nm)
Ni(Q)₂ (Bis-(8-hydroxyquinolino) nickel(II))Z-scanReal Part (γ_R): -6.0 x 10⁻⁴⁶; Imaginary Part (γ_I): 1.6 x 10⁻⁴⁶1064
Ni(AAMQ)₂ (Bis-(5-(acrylamido)methyl-8-hydroxyquinolino) nickel(II))Z-scanReal Part (γ_R): -5.5 x 10⁻⁴⁶; Imaginary Part (γ_I): 3.4 x 10⁻⁴⁶1064
Mgq₂ (Magnesium bis-(8-hydroxyquinoline))Third Harmonic Generation-1064

Mechanistic Insights into Biological Interactions Non Clinical Focus

Antimicrobial Activity Mechanisms

The antimicrobial properties of quinolin-8-ol sulfate (B86663) are multifaceted, involving several distinct and overlapping mechanisms that disrupt essential microbial processes. incibeauty.comsmolecule.com Its activity has been noted against a range of microorganisms, including bacteria and fungi. smolecule.comusda.gov

A primary mechanism underlying the antimicrobial action of quinolin-8-ol and its sulfate salt is its potent ability to chelate metal ions. incibeauty.comusda.govtandfonline.com Metal ions, such as iron, zinc, and copper, are crucial cofactors for numerous microbial enzymes and are essential for various metabolic processes. usda.govtandfonline.com

By binding to these metal ions, quinolin-8-ol sulfate forms stable complexes, effectively sequestering them from the microbial environment. usda.govscispace.com This sequestration deprives microorganisms of these essential nutrients, leading to the inhibition of critical enzymatic reactions and ultimately suppressing their growth and proliferation. usda.govmdpi.com For instance, the chelation of iron can disrupt bacterial respiration and DNA synthesis, which are iron-dependent processes. scispace.commdpi.com The antimicrobial activity of these compounds is influenced by the nature of the ligands, the concentration and lipophilicity of the compound, the type of metal ions, the geometry of the resulting complex, and the coordination sites. tandfonline.com

Interestingly, the formation of a 2:1 chelate between 7-Morpholinomethyl-8-hydroxyquinoline and iron demonstrated greater antibacterial activity than the compound alone, particularly against Micrococcus flavus. scispace.com Conversely, metal complexes of 4-benzenesulfonamide-8-hydroxyquinoline (HQMABS) showed weaker to moderate activity compared to the free ligand. tandfonline.com

Quinolin-8-ol and its derivatives are proposed to function as membrane-active agents. tandfonline.comscispace.com Their lipophilic nature allows them to interact with and potentially disrupt the integrity of microbial cell membranes. tandfonline.com This interaction can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The compound 7-Morpholinomethyl-8-hydroxyquinoline (MO-8HQ) is suggested to exert its biological activity as a membrane-active agent through the chelation of metal ions. scispace.com Similarly, the antimicrobial effects of HQMABS, a hybrid of 8-hydroxyquinoline (B1678124) and sulfanilamide, are attributed to its action as a membrane-active agent via metal ion chelation. tandfonline.com

Beyond metal sequestration, quinolin-8-ol sulfate can directly inhibit various enzymatic pathways crucial for microbial survival. bioninja.com.au Enzyme inhibitors are molecules that interfere with the normal reaction pathway between an enzyme and its substrate. bioninja.com.au This inhibition can occur through two primary mechanisms:

Competitive Inhibition: The inhibitor molecule, being structurally similar to the substrate, binds to the enzyme's active site, blocking the substrate from binding. bioninja.com.au

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that prevents the substrate from binding effectively. bioninja.com.au

The ability of quinolin-8-ol to chelate metal ions that serve as cofactors for enzymes is a key aspect of its inhibitory action. By binding to these essential metal ions, it can inactivate metalloenzymes involved in critical metabolic pathways. usda.govtandfonline.com

Recent research has highlighted the ability of certain 8-hydroxyquinoline derivatives to inhibit bacterial secretion systems, which are complex protein structures that pathogenic bacteria use to inject virulence factors into host cells. scispace.comfrontiersin.orgresearchgate.net The Type III Secretion System (T3SS) is a notable target, as it is essential for the pathogenicity of many Gram-negative bacteria. frontiersin.orgresearchgate.net

A derivative of 8-hydroxyquinoline, 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol, has been identified as a potential inhibitor of the T3SS in the Gram-negative pathogen Yersinia pseudotuberculosis. scispace.com This compound targets both the extracellular bacteria and the intracellular pathogen Chlamydia trachomatis in cell-based infection models. scispace.com By inhibiting these secretion systems, such compounds can effectively disarm the bacteria, rendering them less virulent and more susceptible to the host's immune response. frontiersin.orgresearchgate.net

Proposed Mechanisms of Antiproliferative Action (Non-Clinical Cell Models)

In non-clinical cell models, quinolin-8-ol and its derivatives have demonstrated antiproliferative activity, suggesting potential applications in cancer research. tandfonline.comresearchgate.net

Similar to its antimicrobial mechanism, the antiproliferative effects of quinolin-8-ol sulfate are closely linked to its metal-chelating properties. tandfonline.comresearchgate.netnih.gov Cancer cells often have an altered metal metabolism compared to normal cells, making them potentially more vulnerable to agents that disrupt metal homeostasis. tandfonline.com

By chelating essential metal ions like iron and copper, 8-hydroxyquinoline derivatives can interfere with cellular processes that are critical for tumor growth and proliferation. researchgate.net For example, the chelation of iron can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cell division. tandfonline.com The resulting iron-8-hydroxyquinoline complex can act as a cytostatic agent. tandfonline.com

Furthermore, the formation of lipophilic metal complexes, such as with iron, can facilitate their entry into cells, leading to significant DNA damage. chemicalbook.com The subsequent cellular effort to repair this damage can deplete adenosine (B11128) triphosphate (ATP) stores, ultimately leading to cell death. chemicalbook.com Some 8-quinolinol analogs have been shown to act as inhibitors of the proteasome, a key cellular machinery for protein degradation, through a mechanism that can be enhanced by complexation with copper. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Models

Quinolin-8-ol and its derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, and modulate the cell cycle in various cancer cell lines. This activity is often linked to the molecule's ability to interact with metal ions and influence cellular signaling pathways.

Studies have shown that certain derivatives of 8-hydroxyquinoline can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to the activation of caspase-9, while the extrinsic pathway is activated by external signals through death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of caspase-3, a key executioner caspase that leads to the cleavage of cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. sci-hub.se For instance, some quinoline (B57606) alkaloids have been shown to enhance doxorubicin-induced apoptosis by increasing the cleavage of caspase-3 and PARP. sci-hub.se

In addition to inducing apoptosis, quinoline derivatives can modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some quinoline derivatives have been observed to cause cell cycle arrest at specific phases, such as the G2/M or sub-G0/G1 phase, preventing cancer cells from proliferating. sci-hub.sed-nb.info For example, a quinoline-2-thione derivative, KA3D, was found to arrest ovarian cancer cells in the G2 phase. d-nb.info This was associated with a decrease in cyclin D1 and an increase in cyclin B1 expression. d-nb.info Another study on quinoline-8-sulfonamide (B86410) derivatives showed a reduction in the number of A549 lung cancer cells, indicating a potent anti-proliferative effect. nih.gov

The cytotoxic effects and the ability to induce apoptosis are often dose-dependent. For example, gallium(III) complexes with 8-hydroxyquinoline derivatives have shown dose-dependent inhibition of cancer cell proliferation. acs.org The table below summarizes the cytotoxic activity of some 8-hydroxyquinoline derivatives on different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
CP-3 HCT1162.0 acs.org
CP-4 HCT1161.2 acs.org
Cisplatin HCT1165.7 acs.org
Oxaliplatin HCT1168.3 acs.org
Compound 9a C320.520 (mM) nih.gov
Compound 9a COLO8290.376 (mM) nih.gov
Compound 9a MDA-MB-2310.609 (mM) nih.gov
Compound 9a U87-MG0.756 (mM) nih.gov
Compound 9a A5490.496 (mM) nih.gov

Inhibition of Key Biological Targets (e.g., HIV-1 Integrase)

Quinolin-8-ol and its derivatives have been investigated as inhibitors of various biological targets, with a notable focus on HIV-1 integrase. zsmu.edu.ua HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), as it facilitates the integration of the viral DNA into the host genome. nih.gov

The inhibitory activity of 8-hydroxyquinoline derivatives against HIV-1 integrase is often attributed to their ability to chelate the divalent metal ions (typically Mg2+ or Mn2+) present in the enzyme's active site. This chelation disrupts the catalytic activity of the integrase, preventing the strand transfer process. nih.gov

Fragment-based drug discovery approaches have been utilized to develop potent 8-hydroxyquinoline-based inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75, which is a critical cofactor for viral replication. nih.gov Modifications at the C5 and C7 positions of the 8-hydroxyquinoline core have been explored to enhance potency and reduce cytotoxicity. nih.gov For example, compounds like 5-((p-tolylamino)methyl)quinolin-8-ol and 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol have shown low micromolar EC50 values in inhibiting viral replication. nih.gov

The table below presents the inhibitory activity of some 8-hydroxyquinoline derivatives against the HIV-1 integrase-LEDGF/p75 interaction. nih.gov

CompoundIC50 (µM)
5-chloroquinolin-8-ol 3.6 ± 0.5
5,7-dichloroquinolin-8-ol 4.3 ± 0.2
5-(ethoxymethyl)quinolin-8-ol 2.4 ± 0.4

Neuroprotective Mechanisms Related to Metal Homeostasis

Dysregulation of metal ion homeostasis, particularly of copper, zinc, and iron, is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.nettandfonline.com Quinolin-8-ol and its derivatives, such as clioquinol (B1669181), are known metal chelators that can cross the blood-brain barrier. nih.govnih.gov

Their neuroprotective effects are largely attributed to their ability to restore metal balance in the brain. tandfonline.com By chelating excess metal ions, these compounds can prevent the formation of reactive oxygen species (ROS) generated through metal-catalyzed reactions like the Fenton reaction. tandfonline.com This, in turn, reduces oxidative stress and subsequent neuronal damage. tandfonline.com

Furthermore, these compounds can inhibit the metal-induced aggregation of proteins, such as amyloid-beta, which is a key pathological feature of Alzheimer's disease. tandfonline.com It is important to note that the affinity of these compounds for metal ions is moderate, which allows them to sequester excess metals without depleting the essential metals required for the normal function of metalloenzymes. tandfonline.com

Some multifunctional 8-hydroxyquinoline-based compounds have been designed to possess both metal-chelating and other neuroprotective properties. For example, M30 and HLA-20 are hybrids that combine an iron-chelating moiety with a propargylamine (B41283) group, which provides additional neuroprotective benefits. tandfonline.com

Antioxidant Mechanisms

The antioxidant properties of quinolin-8-ol and its derivatives contribute significantly to their biological activities. researchgate.net These compounds can exert their antioxidant effects through several mechanisms.

One primary mechanism is the direct scavenging of free radicals. The phenolic hydroxyl group at the C-8 position can donate a hydrogen atom to neutralize reactive oxygen species, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. tandfonline.com

Another important mechanism is their ability to chelate redox-active metal ions, such as iron and copper. nih.gov By binding to these metals, they prevent their participation in redox cycling and the generation of highly reactive hydroxyl radicals via the Fenton reaction. tandfonline.com

Some 8-hydroxyquinoline derivatives have also been shown to mimic the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

In studies using human neuroblastoma (SH-SY5Y) cells, 8-hydroxyquinoline and its derivatives, clioquinol and nitroxoline, have demonstrated protective effects against high glucose-induced oxidative stress and cell death. nih.gov They were shown to increase cell viability and attenuate the expression of calpain, a calcium-dependent protease that can be activated by oxidative stress and lead to cell death. nih.gov

Applications in Advanced Materials Science and Analytical Chemistry

Utilization in Fluorescent Chemosensors and Probes

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ), the parent compound of Quinolin-8-ol sulfate (B86663), are widely employed in the design of fluorescent chemosensors for detecting metal ions. rroij.comscispace.com The inherent weak fluorescence of 8-HQ is attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. rroij.comresearchgate.net Chelation with metal ions blocks this ESIPT pathway, leading to a significant enhancement in fluorescence emission. rroij.comresearchgate.net This "turn-on" fluorescence response forms the basis of their application as sensitive probes.

Design Principles for Metal Ion Sensing

The design of fluorescent chemosensors based on quinolin-8-ol derivatives hinges on the principles of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). mdpi.com The quinoline (B57606) ring acts as a fluorophore, and its derivatives can be functionalized with specific recognition moieties to selectively bind target metal ions. mdpi.com The binding event alters the electronic properties of the molecule, modulating the fluorescence output. ijcrt.org

Key design strategies include:

Incorporation of Chelating Groups: The nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position provide a natural bidentate chelation site for metal ions. nih.gov

Functionalization for Selectivity: Modifying the quinoline scaffold with different functional groups can tune the sensor's affinity and selectivity for specific metal ions. mdpi.com For instance, Schiff base derivatives of quinolin-8-ol have been synthesized to create highly selective fluorescent probes for ions like Zn²⁺. ijcrt.org

Controlling Intermolecular Interactions: The aromatic nature of the quinoline ring allows for π-π stacking interactions, which can influence the sensor's binding affinity and response. mdpi.com

A notable example is the synthesis of a Schiff base fluorescent probe, (E)-2-((quinolin-8-ylmethylene) amino) quinolin-8-ol (H5L), designed for the selective detection of Zn²⁺. ijcrt.org The complexation of H5L with Zn²⁺ in an ethanol (B145695) solution leads to a red shift and a significant enhancement of the fluorescent emission intensity, demonstrating the CHEF effect. ijcrt.org

Selectivity and Sensitivity Enhancements in Sensing Platforms

Achieving high selectivity and sensitivity is paramount for the practical application of chemosensors. taylorfrancis.com For quinolin-8-ol based sensors, several strategies are employed to enhance these parameters. One critical aspect is minimizing interference from other metal ions with similar chemical properties. ijcrt.org For example, a significant challenge is distinguishing Zn²⁺ from Cd²⁺, as they often induce similar spectral changes. ijcrt.org Thoughtful design of the ligand's steric and electronic properties can overcome this. The Schiff base probe H5L, for instance, showed prominent fluorescent enhancement in the presence of Zn²⁺ with no significant changes observed with other metal ions, including Cd²⁺. ijcrt.org

The sensitivity of these sensors can be exceptionally high. A chemosensor based on 8-hydroxyquinoline demonstrated an ultra-low detection limit of 0.68 ppb for Cu²⁺. researchgate.net The development of metal-organic frameworks (MOFs) incorporating quinoline-modified ligands represents another avenue for enhancing sensor performance by providing a high density of active sites and a structured environment for metal ion binding. taylorfrancis.comacs.org

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Metal complexes of 8-hydroxyquinoline are crucial components in organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net The aluminum complex, Alq₃, is a classic example of an emissive and electron-transporting material used in OLEDs. wikipedia.orgresearchgate.net While the direct use of Quinolin-8-ol sulfate in OLEDs is less common, the underlying 8-hydroxyquinoline ligand is fundamental to the performance of these devices. The sulfate salt can serve as a precursor in the synthesis of these organometallic complexes.

The properties that make 8-hydroxyquinoline complexes suitable for OLEDs include:

Excellent Charge Transport: These materials can efficiently transport electrons. researchgate.net

High Electroluminescence Quantum Yield: They can effectively convert electrical energy into light. mdpi.com

Good Thermal Stability: This ensures the longevity and reliability of the OLED device. researchgate.netmdpi.com

Researchers have explored various metal complexes of 8-hydroxyquinoline, such as those with zinc (Znq₂), to tune the emissive properties and improve device performance. mdpi.com For instance, bis(8-hydroxyquinoline) zinc derivatives with a styryl group have been used to fabricate OLEDs that exhibit strong yellow electroluminescence. mdpi.com The introduction of substituents on the quinoline ring can further modify the luminescence properties of the resulting complexes. wikipedia.org Lithium 8-hydroxyquinolinolate (Liq) is another important derivative used as an electron injection layer (EIL) material in OLEDs, enhancing device stability. ossila.com

Role in Corrosion Inhibition Mechanisms for Metallic Surfaces

Quinolin-8-ol and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. tandfonline.commdpi.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. tandfonline.comphyschemres.org

The mechanism of corrosion inhibition involves:

Adsorption: The heterocyclic structure of quinoline, with its nitrogen atom and hydroxyl group, facilitates strong adsorption onto the metal surface. tandfonline.com This adsorption can be physical (physisorption) or chemical (chemisorption). researchgate.net

Formation of a Protective Film: The adsorbed inhibitor molecules create a film that blocks the active sites for corrosion. tandfonline.com

Mixed-Type Inhibition: Potentiodynamic polarization studies have shown that quinolin-8-ol derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. tandfonline.com

The efficiency of corrosion inhibition is dependent on the concentration of the inhibitor and its molecular structure. tandfonline.com For example, two synthesized quinolin-8-ol derivatives, 1-((8-hydroxyquinolin-5-yl)methyl)urea (HQU) and 1-((8-hydroxyquinolin-5-yl)methyl)thiourea (HQT), demonstrated high inhibition efficiencies of 87.3% and 94.5%, respectively, for carbon steel in 1M HCl at a concentration of 0.001 M. tandfonline.com The superior performance of HQT was attributed to the presence of a sulfur atom, which enhances its adsorption characteristics. tandfonline.com

Table 1: Corrosion Inhibition Efficiency of Quinolin-8-ol Derivatives

Compound Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
HQU Carbon Steel 1M HCl 0.001 M 87.3 tandfonline.com
HQT Carbon Steel 1M HCl 0.001 M 94.5 tandfonline.com
Quinolin-8-ol Copper 0.1 M HCl 0.016 M 79 tandfonline.com

Advanced Analytical Reagents for Metal Detection and Separation Techniques

Quinolin-8-ol and its derivatives are excellent reagents for the analytical determination and separation of metal ions. rroij.comtandfonline.com Their ability to form stable, often colored and insoluble, chelate complexes with a wide range of metal ions is the basis for their use in various analytical techniques. scispace.com

Quinolin-8-ol sulfate can be used in these applications, often by converting it to the free base, 8-hydroxyquinoline (oxine), which is the active chelating agent. ebi.ac.uk These reagents are employed in:

Preconcentration: Functionalized materials, such as quinolin-8-ol-bonded polyurethane foam (Ox-PUF), can be used to preconcentrate trace metal ions from large volumes of solution, thereby increasing the sensitivity of subsequent analytical measurements. researchgate.net

Solvent Extraction: 8-hydroxyquinoline is a well-known extracting agent for separating metal ions from aqueous solutions into an organic phase. rroij.com

Spectrophotometry: The formation of colored metal-oxine complexes allows for the quantitative determination of metal ions using UV-Vis spectrophotometry. researchgate.net

The selectivity of these methods can be controlled by adjusting the pH of the solution, as the formation of metal-oxine chelates is pH-dependent. researchgate.net For instance, the extraction of Ag⁺, Pb²⁺, and Al³⁺ using Ox-PUF was achieved at pH ranges of 1–4, 4–6, and 6–12, respectively. researchgate.net

Gravimetric Analysis Methodologies

8-Hydroxyquinoline is a classical and highly effective precipitating agent in gravimetric analysis. rroij.comscispace.com This technique involves the precipitation of a metal ion from solution as an insoluble metal-oxinate complex. The precipitate is then filtered, washed, dried, and weighed to determine the mass of the metal in the original sample. iyte.edu.tr

The key requirements for a precipitate in gravimetric analysis are that it should be of low solubility, high purity, and have a known, stable stoichiometric composition. iyte.edu.tr Metal oxinates generally fulfill these criteria. The general reaction for the precipitation of a divalent metal ion (M²⁺) with 8-hydroxyquinoline (C₉H₇NO) is:

M²⁺ + 2C₉H₇NO → M(C₉H₆NO)₂ + 2H⁺

The stoichiometry of the precipitate is well-defined, allowing for accurate calculation of the amount of metal. For example, vanadium has been determined gravimetrically by precipitating it as VO(C₉H₆ON)₂. uw.edu.pl This method is valued for its accuracy and precision, especially for metal concentrations above 10 mg/L. edfhelpdesk.com

Table 2: Metal Ions Precipitated by 8-Hydroxyquinoline for Gravimetric Analysis

Metal Ion Precipitate Formula Reference
Aluminum(III) Al(C₉H₆NO)₃ scispace.com
Magnesium(II) Mg(C₉H₆NO)₂ scispace.com
Zinc(II) Zn(C₉H₆NO)₂ scispace.com
Copper(II) Cu(C₉H₆NO)₂ scispace.com
Vanadium(IV) VO(C₉H₆NO)₂ uw.edu.pl

Extraction Techniques

Quinolin-8-ol and its sulfate salt are pivotal in analytical chemistry, particularly for their role as chelating agents in various extraction techniques. solubilityofthings.comnih.gova2bchem.com The ability of the 8-hydroxyquinoline moiety to form stable, often colored, and extractable complexes with a wide range of metal ions is the foundation of its application in separating and preconcentrating trace metals from complex matrices. researchgate.netresearchgate.nettnjchem.com These techniques are crucial for environmental monitoring, industrial process control, and analytical sample preparation.

Solvent Extraction:

Solvent extraction, or liquid-liquid extraction, utilizes 8-hydroxyquinoline and its derivatives to transfer metal ions from an aqueous solution to an immiscible organic solvent. The process involves the formation of a neutral metal-oxine chelate, which is more soluble in the organic phase. The distribution of the metal ion between the two phases is highly dependent on factors such as pH, the concentration of the chelating agent, and the choice of the organic solvent. scribd.com

Research has demonstrated the synergistic solvent extraction of iron (III) from sulfate solutions using 8-hydroxyquinoline in chloroform (B151607), where the presence of 1,10-phenanthroline (B135089) enhances the extraction efficiency threefold. scribd.com Substituted 8-hydroxyquinolines, such as 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline (the active component in commercial extractants like Kelex 100), are employed for the industrial-scale extraction of metals. researchgate.netgoogle.com These reagents have been used to selectively extract metals like molybdenum, copper, cobalt, and zinc from acidic aqueous solutions by carefully controlling the equilibrium pH. google.com For instance, studies on the extraction of zinc, cadmium, and chromium from phosphoric acid solutions using Kelex 100 in kerosene (B1165875) showed that the addition of a modifier like n-decanol significantly increased the extraction rate, reducing the equilibrium time from 240 minutes to 30 minutes. researchgate.net

Solid-Phase Extraction (SPE):

In solid-phase extraction, the chelating agent, 8-hydroxyquinoline, is immobilized onto a solid support. This functionalized sorbent is then used to selectively capture metal ions from a liquid sample passed through it. The retained metals can subsequently be eluted with a small volume of a suitable solvent, achieving significant preconcentration. This technique offers advantages over solvent extraction, including higher enrichment factors, lower solvent consumption, and easier operation. researchgate.net

Various materials have been functionalized with 8-hydroxyquinoline for SPE applications:

Amberlite Resins: Amberlite XAD-4 and Amberlite IR-120 resins have been modified with 8-hydroxyquinoline. gnest.orgresearchgate.net The functionalized XAD-4 resin, prepared via an aryldiazonium radical reaction, showed enhanced capacity for extracting Co(II), Ni(II), and Cu(II) from groundwater samples. gnest.org

Polyurethane Foam (PUF): Quinolin-8-ol has been chemically bonded to polyurethane foam through an azo linkage. researchgate.net This modified foam (Ox-PUF) has been successfully used for the preconcentration and removal of Ag+, Pb2+, and Al3+ from wastewater. researchgate.net

Magnetic Nanoparticles: CoFe2O4 nanoparticles functionalized with 8-hydroxyquinoline have been developed for dispersive solid-phase micro-extraction of aluminum, combining the benefits of SPE with the ease of separation using an external magnetic field. sigmaaldrich.comdntb.gov.ua

The table below summarizes research findings on the extraction of various metal ions using 8-hydroxyquinoline-based techniques.

Metal Ion(s)Extraction TechniqueMatrixKey FindingsReference
Fe(III)Synergistic Solvent ExtractionSulfate MediumExtraction with 8-hydroxyquinoline and 1,10-phenanthroline in chloroform showed a threefold increase in the distribution coefficient. scribd.com
Zn(II), Cd(II), Cr(III)Solvent Extraction (Kelex 100)Phosphoric AcidAddition of n-decanol (10 vol.%) as a modifier reduced equilibrium time from 240 to 30 min, with ~60% metal recovery. researchgate.net
Co(II), Ni(II), Cu(II)Solid-Phase Extraction (8-HQ on Amberlite XAD-4)GroundwaterSorption capacities were 0.366, 0.265, and 0.328 mmol/g for Co(II), Ni(II), and Cu(II), respectively. gnest.org
Ag(I), Pb(II), Al(III)Solid-Phase Extraction (8-HQ on Polyurethane Foam)WastewaterSorption capacities were 0.16, 0.07, and 0.59 mmol/g for Ag(I), Pb(II), and Al(III), respectively. Recoveries ranged from 80-99%. researchgate.net
Mo, V, WSolid-Phase Extraction (8-HQ on C18 Silica)SeawaterA method was developed for ultratrace determination of these metals using ICP-MS after preconcentration. science.gov

Applications in Dyes, Pigments, and Textile Manufacturing

Quinolin-8-ol;sulfate, and more broadly 8-hydroxyquinoline and its derivatives, are significant in the manufacturing of dyes and pigments. targetmol.commedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com Their utility stems from the chromophoric nature of the quinoline ring system and its powerful ability to form stable, intensely colored complexes with various metal ions. researchgate.netresearchgate.net This property is exploited in creating both metal-complex dyes and as a foundational structure for other dye classes.

Azo Dyes:

Azo compounds, characterized by the -N=N- functional group, are a major class of synthetic dyes. 8-hydroxyquinoline is a valuable coupling component in the synthesis of azo dyes. researchgate.netmedcraveonline.com Diazotized aromatic amines are coupled with 8-hydroxyquinoline, typically at the 5-position, to produce a wide range of colors. researchgate.netresearchgate.net These 8-hydroxyquinoline-based azo dyes have been investigated for their potential as disperse dyes for synthetic fibers, particularly polyester (B1180765) (PET). researchgate.netmedcraveonline.comsci-hub.se

Research has focused on synthesizing novel azo dyes by coupling various diazonium salts with 8-hydroxyquinoline. researchgate.netsci-hub.se These dyes demonstrate good affinity for polyester fabrics when applied at high temperatures, producing deep and bright shades from yellow to brown. researchgate.netsci-hub.se The resulting dyed fabrics exhibit promising fastness properties, which are crucial for textile applications.

Oxidation Dyes:

Derivatives of 8-hydroxyquinoline are also used as coupler components in oxidation dye formulations, particularly for dyeing keratin (B1170402) fibers such as human hair. google.com In this process, the final color is developed directly on the fiber through the oxidative reaction between a developer component (like an aromatic diamine) and a coupler component (like an 8-hydroxyquinoline derivative) in the presence of an oxidizing agent, typically hydrogen peroxide. google.com

Textile Manufacturing:

The application of quinolin-8-ol based dyes is a significant area of research in textile manufacturing. targetmol.commedchemexpress.comtargetmol.com Studies on disperse dyes synthesized from 8-hydroxyquinoline have shown they are promising candidates for meeting the demands of PET fabric dyeing. medcraveonline.comresearchgate.netsci-hub.se The dyeing process involves dispersing the sparingly soluble dye in an aqueous bath and transferring it to the hydrophobic polyester fiber, often with the use of carriers or at high temperatures. medcraveonline.comsci-hub.se The performance of these dyes is evaluated based on their color fastness to various conditions.

The table below presents typical research findings on the color fastness of polyester fabrics dyed with 8-hydroxyquinoline-based azo dyes.

Dye SystemFiberWashing FastnessRubbing Fastness (Dry/Wet)Perspiration Fastness (Acid/Alkali)Light FastnessReference
Azo dye from 1-Napthylamine and 8-hydroxyquinolinePolyester (PET)Good to ExcellentGoodModerate to ExcellentNot specified medcraveonline.com
Azo dyes from 2-amino-6-nitrotoluene and 4-chloro-aniline coupled with 8-hydroxyquinolinePolyester (PET)Moderate to ExcellentVery GoodVery GoodModerate to Excellent researchgate.netsci-hub.se

Environmental and Ecological Research Perspectives

Environmental Fate and Transport of Quinoline (B57606) Derivatives

Quinolin-8-ol sulfate (B86663) demonstrates a distinct behavior in the soil environment, characterized by rapid dissipation. Experimental studies on its degradation pathway reveal that the primary route is the formation of bound residues. envipath.org This process is relatively swift, with a significant portion of the compound becoming non-extractable over time. For instance, after 80 days, the non-extractable residues (NER) accounted for 71.8% to 83.3% of the applied amount, with a concurrent carbon dioxide (CO2) production of 8.03% to 11.04%. envipath.org By 120 days, the NER ranged from 61% to 79.2%, and CO2 production was between 9.9% and 11.6%. envipath.org

This rapid binding is reflected in the compound's biphasic degradation pattern in soil, which is best described by First-Order Multi-Compartment (FOMC) and Double First-Order in Parallel (DFOP) kinetic models. envipath.org The time for 50% of the substance to degrade (DT50) at 20°C and 40% maximum water holding capacity was less than one day across all tested scenarios. envipath.org The time for 90% degradation (DT90) showed more variability, ranging from 7.6 hours to 34.3 days. envipath.org

The parent compound, quinoline, is known to be an intermediate in the production of Quinolin-8-ol sulfate. epa.gov When released into the soil, quinoline is expected to leach into groundwater readily. epa.gov In aquatic systems, quinoline is subject to biodegradation, with the rate influenced by factors such as temperature and microbial activity. epa.gov

Table 1: Degradation and Dissipation of Quinolin-8-ol sulfate in Soil
TimeNon-Extractable Residues (% AR)CO2 Production (% AR)
80 days71.8 - 83.38.03 - 11.04
120 days61.0 - 79.29.9 - 11.6
Table 2: Degradation Half-life of Quinolin-8-ol sulfate in Soil
ParameterValueConditions
DT50< 1 day20°C, 40% MWHC
DT907.6 hours - 34.3 days20°C, 40% MWHC

Interactions with Environmental Metal Ions and Biogeochemical Cycles

The defining characteristic of Quinolin-8-ol and its derivatives is their potent ability to chelate metal ions. nih.govtandfonline.com This property is fundamental to its mode of action and significantly influences its environmental interactions. envipath.orgnih.gov The formation of stable chelates with metal ions is a key aspect of its behavior in the environment. envipath.org This chelating ability can impact the biogeochemical cycling of essential and toxic elements in the soil and aquatic systems. researchgate.net

Research has shown that 8-hydroxyquinoline (B1678124) (8-HQ) has a strong affinity for metal ions like iron (Fe). plos.org The formation of HQ-Fe complexes has been identified as an important factor in understanding its ecological role. plos.org The presence of metal ions can alter the bioavailability and potential toxicity of the compound. For example, studies in hydroponic solutions have suggested that the phytotoxicity of HQ is reduced due to the formation of binary mixtures with metal ions. plos.org

Furthermore, the interaction with metal ions is crucial for its biological activity. nih.gov The ability of 8-HQ to form complexes with metal ions that are essential cofactors for enzymes is a reported mechanism of its action. nih.gov In the context of environmental matrices, the presence of cations can influence the adsorption of related compounds. For instance, the presence of potassium ions (K+) has been shown to decrease the interaction of heavy metal ions with modified multi-walled carbon nanotubes, which can be relevant to the behavior of chelating agents like Quinolin-8-ol sulfate in the environment. kau.edu.sa

The interaction with magnesium (Mg(II)) is also noteworthy, as this ion is prevalent in certain environments and biological media. rsc.org It has been suggested that a significant portion of 8-hydroxyquinoline derivatives can be bound to Mg(II) under specific experimental conditions. rsc.org

Future Research Directions and Emerging Paradigms

Development of Novel Quinolin-8-ol;sulfate (B86663) Hybrid Materials and Supramolecular Architectures

The inherent chelating properties of 8-hydroxyquinoline (B1678124) (8-HQ) make it an exceptional building block for the construction of advanced materials. The deprotonation of its phenolic-like hydroxyl group, combined with the adjacent heterocyclic nitrogen, imparts a strong bidentate character, enabling the formation of stable complexes with a wide array of metal ions. researchgate.net This has led to burgeoning interest in creating novel hybrid materials and supramolecular structures based on quinolin-8-ol;sulfate.

Recent research has demonstrated the synthesis of new Cr(III) complexes using 2-substituted 8-hydroxyquinoline ligands, which self-assemble into 3D supramolecular architectures through noncovalent interactions like π–π stacking and various hydrogen bonds. mdpi.com These materials exhibit notable stability, suggesting their potential in various applications. mdpi.com Another innovative approach involves the creation of near-infrared (NIR) luminescent hybrid materials by covalently linking tris(8-hydroxyquinolinate)-lanthanide derivatives with a silica (B1680970) network. acs.org These xerogels are rigid and homogeneous, with their luminescence properties being a key area of investigation. acs.org

The hybridization of 8-hydroxyquinoline with other molecular scaffolds is a promising strategy to enhance bioactivity. researchgate.netsemanticscholar.org For instance, coupling 8-HQ with ciprofloxacin (B1669076) has been explored to develop new antibacterial agents. semanticscholar.org Furthermore, the development of 8-hydroxyquinoline-proline hybrids and their organometallic complexes has shown excellent water solubility and selective toxicity against multidrug-resistant cancer cells. mdpi.com

The self-assembly of small molecules into larger, ordered structures is a cornerstone of supramolecular chemistry. acs.orgnih.gov The design of 8-hydroxyquinoline derivatives capable of forming such assemblies, like helical structures or hydrogels, is an active area of research. These soft materials have potential applications in fields ranging from catalysis to biomaterials. nih.govias.ac.in

Table 1: Examples of Quinolin-8-ol Based Hybrid Materials and Supramolecular Architectures

Material Type Constituent Components Key Features Potential Applications
Metal-Organic Frameworks (MOFs) 8-hydroxyquinoline derivatives, metal ions (e.g., Cr(III)) 3D supramolecular architectures, high stability. mdpi.com Catalysis, gas storage, sensing.
Luminescent Xerogels Tris(8-hydroxyquinolinate)-lanthanide derivatives, silica network NIR luminescence, rigid and homogeneous structure. acs.org Optical materials, sensors.
Bioactive Hybrids 8-hydroxyquinoline, ciprofloxacin or proline Enhanced bioactivity, improved water solubility. semanticscholar.orgmdpi.com Antibacterial agents, anticancer therapeutics.

| Supramolecular Gels | Modified 8-hydroxyquinoline derivatives | pH-responsive, thermal reversibility. nih.gov | Drug delivery, tissue engineering. |

Advanced Computational Design of Functional Quinoline (B57606) Systems for Specific Applications

Computational chemistry has become an indispensable tool in the rational design of new molecules with tailored properties. researchgate.net For quinoline-based systems, methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are being employed to predict and understand their behavior.

DFT studies provide deep insights into the electronic properties and bonding mechanisms of 8-hydroxyquinoline and its derivatives. aphrc.orgrsc.org For example, DFT calculations have been used to characterize the adsorption modes of 8-HQ on aluminum surfaces, which is crucial for understanding its role as a corrosion inhibitor. rsc.org These studies reveal details about charge transfer and covalent bonding between the molecule and the metal surface. rsc.org Furthermore, DFT can be used to calculate molecular reactivity parameters, aiding in the design of new drugs. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that can be theoretically determined to predict molecular stability and reactivity. researchgate.netresearchgate.net

QSAR models establish a correlation between the chemical structure of a series of compounds and their biological activity or other properties. mdpi.com By developing 3D-QSAR models, researchers can identify which steric and electrostatic fields of a molecule are critical for its function. mdpi.com This information guides the design of new derivatives with enhanced activity. For instance, a QSAR study on quinoline derivatives as corrosion inhibitors for mild steel has shown a good correlation between predicted and experimental inhibition efficiencies, paving the way for the design of more effective inhibitors. researchgate.net

Molecular docking simulations are another powerful computational technique used to predict the binding affinity and interaction modes of ligands with biological targets, such as proteins or DNA. nih.govmdpi.complos.org This is particularly valuable in drug discovery, where it can help identify promising candidates for further experimental testing. mdpi.complos.org

Table 2: Computational Methods in Quinoline Research

Computational Method Information Gained Application Example
Density Functional Theory (DFT) Electronic properties, bonding mechanisms, molecular reactivity parameters. aphrc.orgrsc.orgnih.gov Characterizing the adsorption of 8-HQ on metal surfaces for corrosion inhibition. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Correlation between molecular structure and activity, identification of key functional groups. researchgate.netmdpi.com Designing new quinoline derivatives with enhanced anticancer activity. mdpi.com
Molecular Docking Binding affinity, interaction modes with biological targets. nih.govmdpi.complos.org Predicting the interaction of 8-HQ derivatives with enzymes implicated in Alzheimer's disease. plos.org

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, dynamic behavior. mdpi.complos.org | Assessing the stability of newly designed quinoline-based anticancer agents within their target protein. mdpi.com |

Exploration of Undiscovered Mechanistic Pathways in Interfacial Chemistry

The behavior of quinolin-8-ol and its derivatives at interfaces is critical for many of their applications, including corrosion inhibition and sensory technologies. Understanding the mechanistic pathways of their reactions at these interfaces is an ongoing area of research.

The interaction of 8-hydroxyquinoline with metal surfaces is a complex process involving adsorption. rsc.org The heterocyclic structure, with its nitrogen atom and hydroxyl group, facilitates strong chemisorption onto steel surfaces, forming a protective film. tandfonline.com The inhibition mechanism is often dependent on the electrode potential, with the inhibitor potentially desorbing at higher potentials. tandfonline.com In-situ techniques like Raman spectroscopy can be employed to study the interfacial chemistry of immobilized 8-hydroxyquinoline as it binds to metal ions. researchgate.net

The reaction of quinoline with hydroxyl radicals has also been studied to elucidate the transformation mechanisms. nih.gov These studies have shown that hydroxylated products can form at various positions on the quinoline ring, and the distribution of these products can be influenced by the presence of an oxidant. nih.gov This provides insight into the initial steps of the reaction and the subsequent chemistry of the resulting adducts. nih.gov

The Mannich reaction, a method to synthesize aminomethylated 8-hydroxyquinolines, also involves interesting mechanistic aspects, particularly the preponderant substitution at the ortho position in phenols. mdpi.comacs.org Understanding these mechanisms allows for better control over the synthesis of specific derivatives with desired properties.

Sustainable Synthesis and Application Strategies for Quinoline-based Compounds

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and quinoline derivatives are no exception. The focus is on developing methods that are more environmentally friendly, using less hazardous substances, and improving energy efficiency. researchgate.netijpsjournal.com

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often involve harsh reaction conditions and the use of toxic reagents. ijpsjournal.comresearchgate.netnih.gov Consequently, there is a significant drive to develop greener alternatives. ijpsjournal.comnih.gov This includes the use of environmentally benign solvents like water and ethanol (B145695), and the employment of reusable catalysts. researchgate.netresearchgate.net Various green catalysts, such as p-toluenesulfonic acid and cerium nitrate, have been shown to be effective in the synthesis of quinoline analogs. researchgate.netresearchgate.net

One-pot synthesis strategies are particularly attractive as they reduce the number of steps, minimize waste, and save time and energy. researchgate.netrsc.org For example, a one-pot sustainable synthesis of functionalized quinolines has been developed using a copper catalyst and glucose-based ionic liquids in an acetonitrile-water medium. rsc.org This method also benefits from the recyclability of the ionic liquids. rsc.org Other green techniques being explored include microwave-assisted and ultrasound-assisted synthesis. nih.gov

Beyond synthesis, the applications of quinoline-based compounds are also being viewed through a sustainability lens. For instance, quinolin-8-ols are considered less toxic than many conventional corrosion inhibitors, aligning with green chemistry goals. tandfonline.com Their use as antifungal agents in agriculture also presents a more environmentally friendly alternative to some synthetic pesticides. ebi.ac.uknih.gov

Table 3: Green Chemistry Approaches in Quinoline Synthesis

Green Chemistry Principle Application in Quinoline Synthesis
Use of Greener Solvents Employing water and ethanol instead of hazardous organic solvents. researchgate.netresearchgate.net
Use of Green Catalysts Utilizing catalysts like p-toluenesulfonic acid, cerium nitrate, and recyclable ionic liquids. researchgate.netresearchgate.netrsc.org
One-Pot Synthesis Developing multi-component reactions to reduce steps and waste. researchgate.netrsc.org
Energy Efficiency Exploring microwave-assisted and ultrasound-assisted synthesis methods. nih.gov

| Atom Economy | Designing syntheses that maximize the incorporation of starting materials into the final product. |

Table of Mentioned Compounds

Compound Name
2,2,4-trimethyl-1,2-H-dihydroquinoline
2-ethoxyethanol
2-HBT
4-HBT
5,7-dibromo-8-HQ
5-chloro-7-iodo-8HQ (CQ)
5-chloro-8-hydroxyquinoline (B194070)
5-chloro-8-hydroxyquinoline-ciprofloxacin
8-hydroxyquinaldine
8-hydroxyquinoline (8-HQ, oxine)
8-hydroxyquinoline-2-carboxaldehyde
8-hydroxyquinoline-5-sulfonic acid (HQS)
Acetonitrile
Aluminum
Ammonium acetate
Amylose
Aniline
Benzene
Broxyquinoline
Butyrylcholinesterase (BuChE)
Cadmium
Carbon
Cerium nitrate
Chloroform (B151607)
Chlorquinaldol
Ciprofloxacin
Clioquinol (B1669181)
Copper
Cysteine
Deoxyguanosine
Diiodohydroxyquin (todoquinol)
Dopamine
Ethanol
Fluconazole
Formaldehyde (B43269)
Furan
Glucose
Indole
Iodoquinol
Iron
K2CO3 (Potassium carbonate)
Ladostigil
Lanolin
Lead
Lenvatinib
Lipophilic guanosine
M30
Magnesium
Manganese
Monoamine oxidase B (MAO-B)
Naphthalen-1-ol
Nickel
Nitroxoline
p-toluenesulfonic acid (p-TSA)
Para-sulfonic acid calix ijpsjournal.comarene (CX4SO3H)
Penicillin G
Petroleum
Phenol
Phenylazo-8-hydroxyquinoline (Azo-8HQ)
Piperidine
Procaterol
Pyrazole
Pyridine (B92270)
This compound
Quinolone
Silver
Sodium dodecyl sulfate
Sulfuric acid
Tacrine
Tetrahydroquinoline
Thiadiazole
Tilbroquinol
Tipifarnib
Triethylamine (B128534)
Water

Q & A

Q. What are the standard synthesis routes for Quinolin-8-ol sulfate, and how can purity be validated?

The Skraup synthesis is a classical method for quinoline derivatives, involving condensation of glycerol with aniline derivatives under acidic conditions. For Quinolin-8-ol sulfate, post-synthetic sulfation is typically performed using sulfuric acid. Purity validation requires thin-layer chromatography (TLC) for initial screening (Rf comparison) and spectrophotometric analysis at 410 nm after complexation with Fehling’s solution . Quantitative determination should follow the European Cosmetics Regulation protocol .

Q. Which spectroscopic techniques are essential for characterizing Quinolin-8-ol sulfate?

Key techniques include:

  • UV-Vis spectroscopy : To confirm the λmax of the Fe(III)-8-hydroxyquinoline complex (~410 nm) .
  • TLC : For rapid identification using solvent systems like chloroform-methanol mixtures.
  • Elemental analysis : To verify sulfur content from sulfate groups. Advanced labs may supplement with FT-IR for functional group analysis (e.g., O-H and S=O stretches) .

Q. How should researchers handle solubility challenges during experimental design?

Quinolin-8-ol sulfate has limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For biological assays, pre-dissolve in DMSO (<1% v/v) to avoid cytotoxicity. For metal-complexation studies, adjust pH to enhance solubility via deprotonation of the hydroxyl group .

Q. What are the primary research applications of Quinolin-8-ol sulfate in biochemistry?

It serves as:

  • A chelating agent for trace metal analysis (e.g., Fe³⁺, Cu²⁺) in spectrophotometric assays .
  • A precursor for synthesizing antimicrobial or anticancer metal complexes .
  • A buffer component in cell culture media to sequester metal ions that promote oxidative stress .

Q. How can researchers ensure reproducibility in metal-complexation studies?

Standardize molar ratios (e.g., 1:2 for M²⁺:ligand), control pH (5–7 for stable complexes), and use inert atmospheres to prevent oxidation. Validate stoichiometry via Job’s plot or mass spectrometry .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data?

Discrepancies in bond lengths or complexation geometries can be addressed using SHELXL for crystal structure refinement. For spectroscopic mismatches, DFT calculations (e.g., Gaussian) simulate electronic transitions and compare them with experimental UV-Vis or IR data. Cross-validate with XPS for oxidation state confirmation .

Q. What strategies optimize Quinolin-8-ol sulfate’s efficacy in high-throughput screening assays?

  • Microplate-compatible protocols : Use robotic liquid handlers to dispense nanoliter volumes.
  • Fluorescent derivatives : Synthesize sulfonated analogs (e.g., 5-substituted derivatives) for real-time monitoring .
  • Data pipelines : Integrate SHELXC/D/E for automated crystallographic phasing in metal-complex studies .

Q. How do thermodynamic properties influence its stability in pharmaceutical formulations?

Stability is governed by hydration entropy (ΔS°) and enthalpy (ΔH°) of sulfate-water interactions. Use calorimetry (ITC) to measure binding constants with excipients. For long-term storage, lyophilize under argon to prevent hydrolysis .

Q. What advanced techniques validate trace metal quantification in environmental samples?

Couple Quinolin-8-ol sulfate with ICP-MS for multi-element detection. For speciation analysis, employ hyphenated techniques like HPLC-ICP-MS, using the ligand to pre-concentrate metals via solid-phase extraction .

Q. How can synthetic routes be modified to enhance yield or regioselectivity?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for Skraup-derived quinolines.
  • Catalytic sulfation : Use SO3-pyridine complexes instead of H2SO4 to minimize side reactions.
  • Directed C-H activation : Employ Pd catalysts for selective 8-hydroxylation .

Q. What methodologies address conflicting bioactivity data across studies?

Perform meta-analysis of IC50 values, controlling for variables like cell line (e.g., HeLa vs. HEK293), ligand purity (>98% by HPLC), and metal salt counterions (Cl⁻ vs. NO3⁻). Use machine learning to identify structure-activity relationships .

Q. How can researchers mitigate batch-to-batch variability in industrial-scale synthesis?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) like temperature (±2°C) and stirring rate.
  • Use PAT (Process Analytical Technology) tools for real-time monitoring.
  • Characterize intermediates via in-situ Raman spectroscopy .

Methodological Notes

  • Data Validation : Always cross-check crystallographic data (SHELXL-refined .cif files) against the Cambridge Structural Database .
  • Ethical Compliance : For biological studies, adhere to OECD guidelines for cytotoxicity testing (e.g., MTT assay protocols) .
  • Open Science : Deposit raw spectra, XRD data, and synthetic protocols in repositories like Zenodo or ChemRxiv .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.